
Bis(2,5-dioxopyrrolidin-1-yl) 5,5'-disulfanediyldipentanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is a chemical compound with the molecular formula C14H16N2O10S2. It is known for its role as a reversible linker used in biomacromolecule conjugation with active small molecules . This compound is particularly significant in the field of bioconjugation and crosslinking, where it is utilized to study protein-protein interactions and other molecular interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate typically involves the reaction of 2,5-dioxopyrrolidin-1-yl with a disulfanediyldipentanoate precursor. The reaction conditions often require an inert atmosphere and temperatures ranging from 2-8°C to ensure the stability of the compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The process involves careful control of reaction conditions to maintain the purity and yield of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the succinimidyl ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and thiols can react with the succinimidyl ester groups under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Amide or thioester derivatives.
Wissenschaftliche Forschungsanwendungen
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate has a wide range of applications in scientific research:
Chemistry: Used as a crosslinker in the synthesis of complex molecules.
Biology: Employed in the study of protein-protein interactions through crosslinking mass spectrometry (XL-MS).
Industry: Utilized in the production of bioconjugates for various industrial applications
Wirkmechanismus
The mechanism of action of Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate involves the formation of covalent bonds with target molecules. The succinimidyl ester groups react with primary amines on proteins or other biomolecules, forming stable amide bonds. This crosslinking capability allows the compound to link two molecules together, facilitating the study of their interactions and functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(2,5-dioxopyrrolidin-1-yl) carbonate: Another crosslinker used in bioconjugation.
Disuccinimidyl sulfoxide (DSSO): A mass spectrometry-cleavable crosslinker for studying protein-protein interactions.
Uniqueness
Bis(2,5-dioxopyrrolidin-1-yl) 5,5’-disulfanediyldipentanoate is unique due to its disulfide linkage, which provides reversible crosslinking capabilities. This feature is particularly useful in applications where temporary linkage is desired, allowing for the controlled release of linked molecules under reducing conditions .
Eigenschaften
Molekularformel |
C18H24N2O8S2 |
|---|---|
Molekulargewicht |
460.5 g/mol |
IUPAC-Name |
(2,5-dioxopyrrolidin-1-yl) 5-[[5-(2,5-dioxopyrrolidin-1-yl)oxy-5-oxopentyl]disulfanyl]pentanoate |
InChI |
InChI=1S/C18H24N2O8S2/c21-13-7-8-14(22)19(13)27-17(25)5-1-3-11-29-30-12-4-2-6-18(26)28-20-15(23)9-10-16(20)24/h1-12H2 |
InChI-Schlüssel |
GZJJXPQGNPWRMA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCSSCCCCC(=O)ON2C(=O)CCC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5,7-Dihydroxy-3-[5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12310653.png)
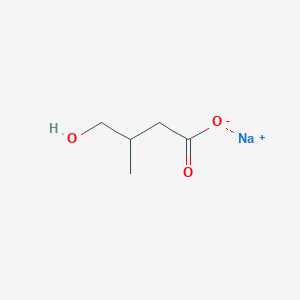


![1-[4-Hydroxy-5-(hydroxymethyl)-3-prop-2-ynoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12310673.png)
![rac-(1R,5R)-2-oxa-6-azabicyclo[3.2.0]heptane hydrochloride, cis](/img/structure/B12310678.png)
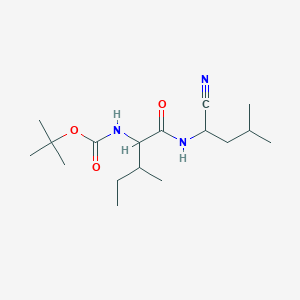
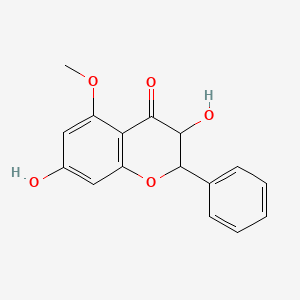
![[11-Ethyl-4,16-dihydroxy-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-8-yl] benzoate](/img/structure/B12310695.png)

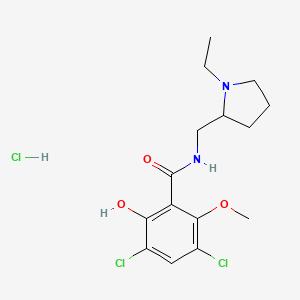
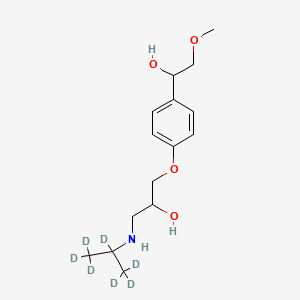
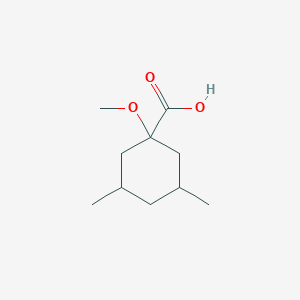
![[(6Z,10Z)-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] 5-hydroxy-2,5-dihydrofuran-3-carboxylate](/img/structure/B12310729.png)
